
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is a deuterated derivative of 7-Phenyl-1,4-diazepan-5-one. It is a biochemical compound used primarily in proteomics research. The molecular formula is C11H11D4ClN2O, and it has a molecular weight of 230.73 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves the incorporation of deuterium atoms into the parent compound, 7-Phenyl-1,4-diazepan-5-one. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment for handling deuterium gas and maintaining reaction conditions is essential for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: The compound is used in clinical diagnostics and imaging studies.
Industry: It serves as a chemical reference for qualitative and quantitative analysis
Mecanismo De Acción
The mechanism of action of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms by altering the kinetic isotope effects. This allows researchers to study the behavior of the compound under various conditions and understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
7-Phenyl-1,4-diazepan-5-one: The non-deuterated parent compound.
Hexahydro-7-phenyl-5H-1,4-diazepin-5-one: Another derivative with similar structural features
Uniqueness
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR studies, making it a valuable tool for investigating complex biochemical processes .
Propiedades
Número CAS |
1346599-71-0 |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
230.728 |
Nombre IUPAC |
2,2,3,3-tetradeuterio-7-phenyl-1,4-diazepan-5-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/i6D2,7D2; |
Clave InChI |
XMHXBJNGMKAXIA-FEUVXQGESA-N |
SMILES |
C1CNC(=O)CC(N1)C2=CC=CC=C2.Cl |
Sinónimos |
Hexahydro-7-phenyl-5H-1,4-diazepin-5-one-d4 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


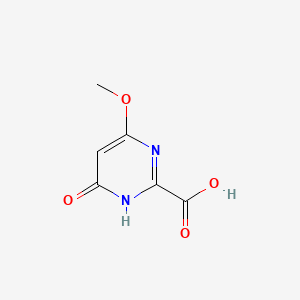
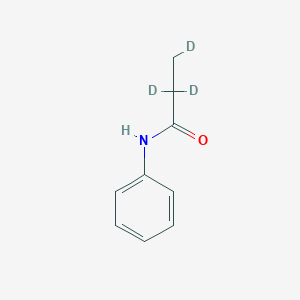
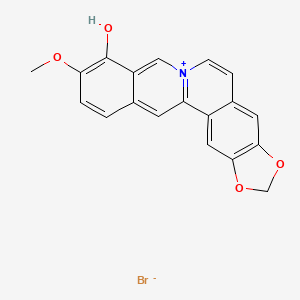
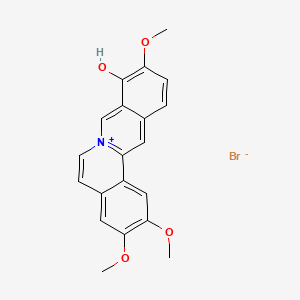

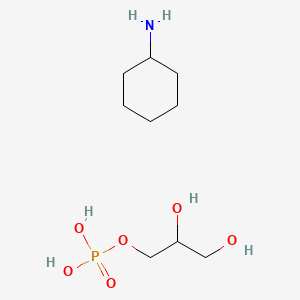
![[(1R,2R,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B585569.png)
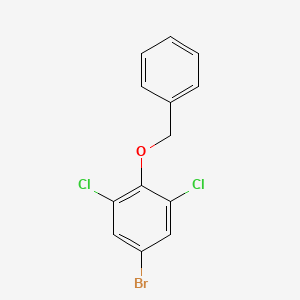
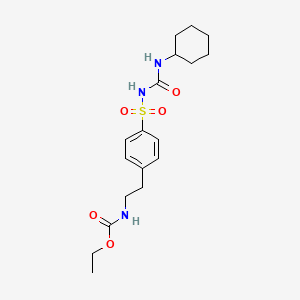
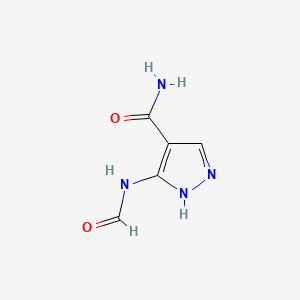
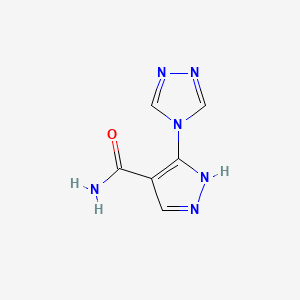
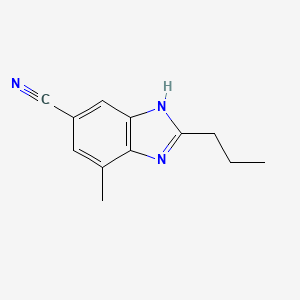
![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
